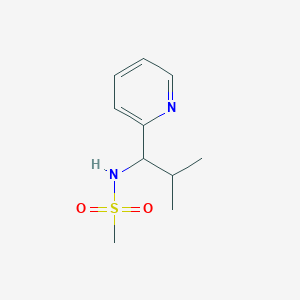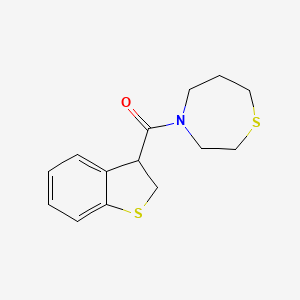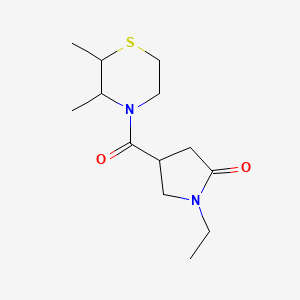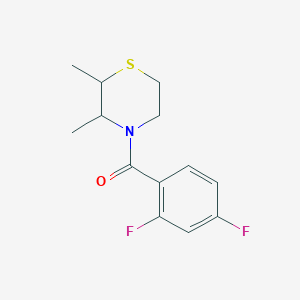
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide (referred to as MPPMS) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
作用機序
The exact mechanism of action of MPPMS is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. MPPMS has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. MPPMS has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling pathways.
Biochemical and Physiological Effects:
MPPMS has been shown to have a variety of biochemical and physiological effects. In cancer cells, MPPMS has been shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. In neurons, MPPMS has been shown to have neuroprotective effects through the upregulation of neurotrophic factors and the inhibition of oxidative stress. In cardiovascular cells, MPPMS has been shown to have vasodilatory effects through the activation of potassium channels and the inhibition of calcium channels.
実験室実験の利点と制限
One advantage of using MPPMS in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of research fields. However, one limitation is its relatively high cost, which may limit its accessibility for some researchers.
将来の方向性
There are several future directions for research on MPPMS. One direction is to further investigate its potential applications in cancer treatment, particularly in combination with other cancer drugs. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of MPPMS and its potential side effects.
合成法
MPPMS can be synthesized through a multistep process, starting with the reaction of 2-methylpyridine with propylene oxide to form 2-methyl-1-(prop-2-enoxy)pyridinium. This intermediate is then reacted with sodium methanesulfonate to form MPPMS. The purity of the final product can be improved through recrystallization.
科学的研究の応用
MPPMS has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurological research, and cardiovascular research. In cancer research, MPPMS has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In neurological research, MPPMS has been shown to have neuroprotective effects and improve cognitive function, making it a potential candidate for the treatment of neurodegenerative diseases. In cardiovascular research, MPPMS has been shown to have vasodilatory effects and improve blood flow, making it a potential candidate for the treatment of cardiovascular diseases.
特性
IUPAC Name |
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-8(2)10(12-15(3,13)14)9-6-4-5-7-11-9/h4-8,10,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQORLHWSAZRDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-pyridin-2-ylpropyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)
![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)
![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)

![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)

![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)




